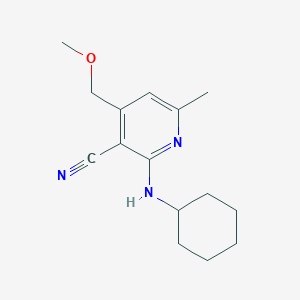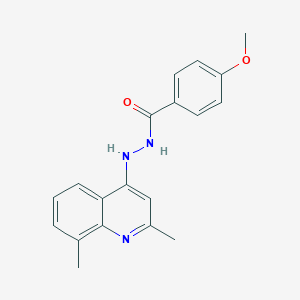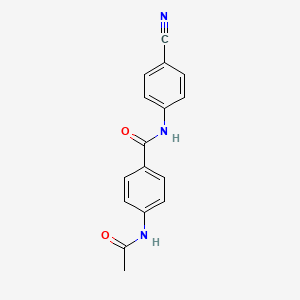
2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile, also known as CMN-86, is a compound that has been studied for its potential use in scientific research. This compound is a member of the nicotinonitrile family and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been found to have an effect on the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It is also believed to have an effect on the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to have an effect on the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It is also believed to have an effect on the release of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is that it has been extensively studied and its synthesis method is well-established. This makes it easier to obtain the compound and to ensure its purity.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile. One area of research that has shown promise is the study of the compound's effect on the central nervous system. Further research is needed to fully understand the compound's mechanism of action and to determine its potential use in the treatment of neurodegenerative diseases.
Another area of research that has been explored is the potential use of this compound in cancer treatment. Further research is needed to determine the compound's efficacy in treating different types of cancer and to develop new cancer therapies based on the compound.
In addition, there is a need for further research into the safety and toxicity of this compound. This will be important in determining the compound's potential use in human clinical trials.
Synthesemethoden
The synthesis of 2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-chloro-4-methoxymethyl-6-methylnicotinonitrile with cyclohexylamine. This reaction results in the formation of this compound, which is a white crystalline powder. The synthesis of this compound has been studied extensively, and various methods have been developed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylamino)-4-(methoxymethyl)-6-methylnicotinonitrile has been studied for its potential use in scientific research. One area of research that has shown promise is the study of the compound's effect on the central nervous system. This compound has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of research that has been explored is the potential use of this compound in cancer treatment. The compound has been found to have anti-tumor activity and may be useful in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-8-12(10-19-2)14(9-16)15(17-11)18-13-6-4-3-5-7-13/h8,13H,3-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWCTDCYFSLQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC2CCCCC2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)


![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)
![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)

![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
methanone](/img/structure/B5770599.png)

![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
